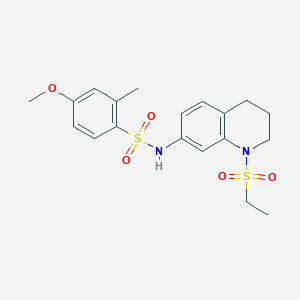

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound belonging to the quinoline family

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps:

Formation of the tetrahydroquinoline core: : Starting from a suitable precursor, such as 2-aminobenzaldehyde, the tetrahydroquinoline core is synthesized through a Pictet-Spengler reaction.

Introduction of the ethylsulfonyl group: : This step involves the sulfonation of the tetrahydroquinoline intermediate using ethylsulfonyl chloride in the presence of a base, like triethylamine.

Coupling with 4-methoxy-2-methylbenzenesulfonyl chloride: : The final step includes the coupling of the sulfonylated tetrahydroquinoline with 4-methoxy-2-methylbenzenesulfonyl chloride under basic conditions to form the target compound.

Industrial Production Methods: For large-scale production, optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, is critical. Common industrial methods might involve using continuous flow reactors to improve reaction efficiency and product yield.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: : The compound can undergo oxidation reactions at its quinoline core, potentially forming quinoline N-oxide derivatives.

Reduction: : Reduction reactions may target the sulfonyl groups, yielding corresponding sulfides or thiols.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring or the aromatic sulfonamide moiety.

Common Reagents and Conditions:

Oxidation: : Utilizes reagents like m-chloroperbenzoic acid (MCPBA) or hydrogen peroxide under acidic or basic conditions.

Reduction: : Common reagents include sodium borohydride or lithium aluminum hydride.

Substitution: : Catalysts like Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydride) are often employed.

Major Products Formed: The resulting products depend on the specific reaction conditions, but can include a variety of oxidized, reduced, or substituted derivatives of the original compound.

Applications De Recherche Scientifique

Chemistry: : In chemistry, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide serves as a valuable scaffold for the synthesis of new molecular entities, contributing to the development of novel materials with potential catalytic properties.

Biology: : Biologically, the compound's structural features make it an interesting candidate for the study of enzyme inhibitors, particularly those targeting enzymes involved in metabolic pathways.

Medicine: : In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry: : The compound finds applications in various industrial processes, such as the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mécanisme D'action

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl and methoxy groups enhance its binding affinity and specificity, facilitating interactions with active sites or binding pockets. This can lead to the inhibition of enzymatic activity or modulation of receptor function, ultimately affecting various biological pathways.

Comparaison Avec Des Composés Similaires

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide

N-(1-(ethylsulfonyl)-2,3-dihydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-chloro-2-methylbenzenesulfonamide

Unique Features: The unique structural features of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide, particularly the presence of the ethylsulfonyl group and the specific positioning of the methoxy and methyl groups, contribute to its distinct chemical and biological properties. These features can lead to differences in binding affinities, selectivity, and overall efficacy when compared to similar compounds.

That’s a deep dive into this fascinating compound! Need to learn more or perhaps move on to a lighter topic?

Activité Biologique

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex molecular structure that includes a tetrahydroquinoline core and sulfonamide functional groups, which are often associated with various pharmacological properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H22N2O4S2, with a molecular weight of approximately 398.47 g/mol. It is characterized by the presence of an ethylsulfonyl group and a methoxy-substituted benzenesulfonamide moiety. The structural components suggest potential interactions with biological targets that could lead to therapeutic effects.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2O4S2 |

| Molecular Weight | 398.47 g/mol |

| Melting Point | Not specified |

| Solubility | Slightly soluble in DMSO and methanol |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. The sulfonamide group is known to mimic natural substrates, allowing it to inhibit enzymes by blocking their active sites. Additionally, the tetrahydroquinoline structure may modulate neurotransmitter systems, contributing to neuroprotective effects.

Proposed Mechanisms:

- Enzyme Inhibition : The sulfonamide moiety may inhibit key metabolic enzymes.

- Neurotransmitter Modulation : The tetrahydroquinoline core may influence neurotransmitter release and receptor activity.

Antibacterial Activity

Sulfonamides are traditionally known for their antibacterial properties. Studies suggest that compounds with sulfonamide groups can inhibit bacterial growth by interfering with folate synthesis pathways.

Neuroprotective Properties

The tetrahydroquinoline scaffold is often associated with neuroprotective effects. Research indicates that such compounds can reduce oxidative stress and apoptosis in neuronal cells.

Case Studies and Research Findings

Although direct studies on this compound are scarce, several related compounds have been investigated:

- Study on Analog Compounds : A study involving related tetrahydroquinoline derivatives demonstrated their ability to inhibit neuroinflammation in vitro, suggesting potential therapeutic applications in neurodegenerative diseases .

- Antimicrobial Evaluation : Compounds similar in structure were evaluated for their antimicrobial activity against various strains of bacteria. Results indicated significant inhibition rates comparable to established antibiotics .

- Mechanistic Insights : Molecular modeling studies have shown that modifications in the sulfonamide group can enhance binding affinity towards target enzymes, indicating a pathway for optimizing therapeutic efficacy .

Propriétés

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S2/c1-4-27(22,23)21-11-5-6-15-7-8-16(13-18(15)21)20-28(24,25)19-10-9-17(26-3)12-14(19)2/h7-10,12-13,20H,4-6,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGKGGJGFGQPIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.